Diethyl 2-(4-nitrobenzylidene)malonate
Overview
Description
Diethyl 2-(4-nitrobenzylidene)malonate is an organic compound with the molecular formula C14H15NO6. It is known for its unique structure, which includes a nitro group attached to a benzylidene moiety, and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-nitrobenzylidene)malonate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of diethyl malonate with 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-nitrobenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of diethyl 2-(4-aminobenzylidene)malonate.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(4-nitrobenzylidene)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(4-nitrobenzylidene)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amine, which can then interact with biological targets. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the nitrobenzylidene moiety, making it less reactive in certain types of reactions.
Dimethyl 2-(4-nitrobenzylidene)malonate: Similar structure but with methyl ester groups instead of ethyl, affecting its reactivity and solubility.
Ethyl 2-(4-nitrobenzylidene)malonate: Similar but with only one ester group, leading to different chemical properties.
Uniqueness
Diethyl 2-(4-nitrobenzylidene)malonate is unique due to the presence of both the nitrobenzylidene and diethyl ester groups, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
diethyl 2-[(4-nitrophenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTWLLFTDRIQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346039 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22399-00-4 | |
Record name | Diethyl 2-(4-nitrobenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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